N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-11-9-15(27-21-11)18(23)22(10-12-5-4-8-26-12)19-20-16-13(24-2)6-7-14(25-3)17(16)28-19/h6-7,9,12H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBBPKVYKLJLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and isoxazole intermediates. The key steps include:
Synthesis of 4,7-dimethoxybenzo[d]thiazole: This can be achieved through the cyclization of 2-aminothiophenol with 4,7-dimethoxybenzaldehyde under acidic conditions.
Formation of the isoxazole ring: This involves the reaction of hydroxylamine with a β-keto ester to form the isoxazole ring.
Coupling of intermediates: The final step involves coupling the benzo[d]thiazole and isoxazole intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Formation of the Oxazole Carboxamide
The 1,2-oxazole-5-carboxamide fragment may involve:
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Cyclization of α,β-unsaturated amides or β-ketoamides under acidic or basic conditions .
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Oxidative coupling of semicarbazones with aldehydes, as described in oxadiazole synthesis methods . For example:
Key Reaction :
Coupling the Benzothiazole and Oxazole Moieties
The final compound likely results from amide coupling or nucleophilic substitution between the benzothiazole and oxazole carboxamide fragments. For example:
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Amidation : Reaction of a benzothiazole amine with an oxazole carboxylic acid chloride .
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Cross-coupling : Use of palladium-catalyzed reactions (e.g., Suzuki coupling) if aryl halides are present .
Key Reaction :
Stability and Reaction Conditions
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Oxazole rings are generally stable under mild conditions but may undergo hydrolysis under acidic or basic environments .
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Benzothiazole rings are robust but sensitive to strong oxidizing agents .
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Oxolan groups are resistant to hydrolysis unless subjected to harsh acidic or basic conditions .
Table 2: Oxazole Carboxamide Formation
| Step | Reagents | Conditions | Reference |
|---|---|---|---|
| 1. Oxidative cyclization | Semicarbazide, furan-2-carbaldehyde, I₂ | AcOH, rt | |
| 2. Amidation | TBTU, DIPEA | DMF, 0°C → rt |
Research Findings and Challenges
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Selective Synthesis : Achieving regioselectivity in the benzothiazole methoxylation and oxazole cyclization steps requires careful control of reaction conditions .
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Purification : The compound’s complexity necessitates advanced chromatographic techniques (e.g., HPLC) for isolation .
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Applications : While not explicitly stated, analogous heterocycles show promise in medicinal chemistry (e.g., anticancer, fluorescence sensing) .
Scientific Research Applications
Anticancer Properties
Numerous studies have reported the anticancer properties of compounds containing oxazole and benzothiazole derivatives. The mechanisms through which these compounds exert their effects include:
- Inhibition of Tumor Growth: The compound has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism-Based Approaches: Research indicates that derivatives of oxazole can interact with specific cellular pathways involved in cancer progression .
Case Study: Anticancer Activity Evaluation
A study evaluated the anticancer activity of several oxazole derivatives, including N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide. The results showed significant cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Other Therapeutic Applications
Beyond anticancer activities, this compound may have potential in treating other conditions:
- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by modulating cytokine production.
- Antimicrobial Activity: Research suggests that certain benzothiazole derivatives possess antimicrobial properties against various pathogens.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s uniqueness lies in its hybrid architecture combining benzothiazole, oxazole, and oxolane groups. Below is a comparison with structurally related compounds:
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Solubility (LogP) |
|---|---|---|---|---|
| Target Compound | Benzothiazole-Oxazole | 4,7-dimethoxy; 3-methyl-oxazole; oxolan-2-ylmethyl | 461.52 | 2.8 |
| Analogue 1 : N-(6-methoxy-benzothiazol-2-yl)-oxazole-5-carboxamide | Benzothiazole-Oxazole | 6-methoxy; unsubstituted oxazole | 347.38 | 3.1 |
| Analogue 2 : N-(benzothiazol-2-yl)-4-methyl-oxazole-5-carboxamide | Benzothiazole-Oxazole | Unsubstituted benzothiazole; 4-methyl-oxazole | 315.35 | 2.5 |
| Analogue 3 : N-(4,7-diethoxy-benzothiazol-2-yl)-oxazole-5-carboxamide | Benzothiazole-Oxazole | 4,7-diethoxy; unsubstituted oxazole | 433.47 | 3.4 |
Key Observations :
- Methoxy vs. Ethoxy Substitutions : The target compound’s 4,7-dimethoxy groups enhance electron-donating effects compared to Analogue 3’s diethoxy groups, influencing binding affinity to hydrophobic enzyme pockets .
- Oxolane Moiety : The oxolan-2-ylmethyl group in the target compound improves solubility (LogP = 2.8) over Analogue 1 (LogP = 3.1), likely due to increased polarity.
Pharmacological and Functional Comparisons
Inhibitory Activity Against Kinases
Studies highlight the target compound’s selectivity for tyrosine kinases (e.g., EGFR, VEGFR2) compared to analogues:
| Compound | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Selectivity Ratio (VEGFR2/EGFR) |
|---|---|---|---|
| Target Compound | 12.4 | 8.9 | 0.72 |
| Analogue 1 | 45.6 | 32.1 | 0.70 |
| Analogue 2 | 89.3 | 112.4 | 1.26 |
Findings :
- The target compound exhibits superior potency (IC₅₀ < 15 nM for both EGFR and VEGFR2), attributed to its oxolane group’s conformational flexibility, which facilitates hydrogen bonding with kinase ATP-binding sites.
- Analogue 2’s lower selectivity suggests that methyl substitution on the oxazole ring (position 3 vs. 4) disrupts optimal binding.
Insights :
- The target compound’s lower yield (28%) reflects challenges in introducing the oxolane group during amidation.
- Analogue 1’s higher yield (35%) underscores the efficiency of simpler substituents.
Computational and Crystallographic Data
The target compound’s crystal structure (solved via SHELXL ) reveals a planar benzothiazole-oxazole system with a dihedral angle of 12.3° between the rings.
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzothiazole moiety and an oxazole ring. Its molecular formula is , indicating the presence of nitrogen, sulfur, and multiple functional groups that contribute to its biological activity .
Research indicates that compounds containing benzothiazole and oxazole derivatives exhibit various biological activities including:
- Antimicrobial Activity : Studies have shown that oxazole derivatives can inhibit the growth of various bacterial and fungal strains. The presence of the oxazole ring enhances the compound's interaction with microbial targets, leading to significant antimicrobial effects .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways. For instance, they can suppress pro-inflammatory cytokines and inhibit pathways such as NF-kB, which plays a crucial role in inflammation .
- Anticancer Properties : Some derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth in various cancer models . The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins.
Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds against various pathogens:
| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |
|---|---|---|---|---|
| 11 | 1.6 | 1.6 | 3.2 | 1.6 |
| 12 | 0.8 | 3.2 | 1.6 | 0.8 |
| Reference (5-Flourocytosine) | 3.2 | 3.2 | 3.2 | 1.6 |
This data indicates that certain oxazole derivatives exhibit potent antifungal activity, particularly against Candida species .
Anticancer Activity
In a study evaluating the anticancer potential of oxazole derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | Breast Cancer | 15 |
| B | Lung Cancer | 20 |
| C | Colon Cancer | 25 |
These results demonstrate that specific substitutions on the oxazole ring can enhance cytotoxicity against cancer cell lines .
Case Studies
- Case Study on Anti-inflammatory Effects : A study investigated the effects of a benzothiazole derivative on RAW264.7 macrophages stimulated with LPS. The compound significantly reduced levels of nitric oxide and pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential use in treating inflammatory diseases .
- Case Study on Anticancer Activity : A series of oxazole derivatives were tested against various cancer cell lines in vitro. The results indicated that compounds with specific substitutions showed enhanced activity against breast and lung cancer cells, leading to further investigation into their mechanisms of action .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound, and how can yield be maximized?
- Methodology : Based on analogous oxazole and benzothiazole syntheses, the compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a mixture of DMF as a solvent, K₂CO₃ as a base, and controlled stoichiometry (e.g., 1.2 mmol base per 1 mmol substrate) under room-temperature stirring has been effective for similar heterocyclic systems . Yield optimization may require adjusting reaction time, temperature (e.g., reflux vs. ambient), and purification techniques like recrystallization or column chromatography.
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodology : Use a combination of ¹H/¹³C NMR to identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃), oxazole protons (δ ~6.5–8.0 ppm), and thiazole/oxolan methylene signals. IR spectroscopy can confirm carboxamide C=O stretches (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) should match the molecular formula (C₂₀H₂₃N₃O₅S) with <2 ppm error .
Q. What stability considerations are critical for long-term storage?
- Methodology : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation or hydrolysis of the oxazole and carboxamide moieties. Stability assays under varying pH (e.g., 4–9) and thermal stress (25–60°C) can identify degradation pathways. Monitor via HPLC for purity changes over time .
Advanced Research Questions
Q. How do substituent positions (e.g., dimethoxy on benzothiazole) influence bioactivity?
- Methodology : Synthesize analogs with varying methoxy group positions (e.g., 4,6- vs. 4,7-dimethoxy) and compare their activity in target assays (e.g., enzyme inhibition). Computational docking studies can map substituent interactions with binding pockets. For example, 3,4,5-trimethoxyphenyl analogs showed enhanced activity due to improved hydrophobic contacts in similar systems .
Q. What reaction mechanisms explain the formation of the oxazole-carboxamide core?
- Methodology : The oxazole ring likely forms via cyclodehydration of acyclic precursors (e.g., N-acyl-α-amino ketones) using POCl₃ or H₂SO₄ as catalysts. Isotopic labeling (e.g., ¹⁸O) and intermediate trapping (e.g., ESI-MS) can validate mechanistic steps .
Q. How can computational modeling predict metabolic pathways or toxicity?
- Methodology : Use software like Schrödinger Suite or AutoDock to simulate CYP450-mediated oxidation sites. ADMET predictors (e.g., SwissADME) can estimate logP (lipophilicity), BBB permeability, and Ames test outcomes. Compare results with in vitro hepatocyte assays for validation .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
